molecular formula C12H12N4O4S B15132708 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B15132708
M. Wt: 308.32 g/mol
InChI Key: MVBPNEBZEKXCHO-UHFFFAOYSA-N
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Description

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the reaction of a thiazolidinone derivative with an appropriate acylating agent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Acetamide derivatives: Compounds with similar acetamide moieties but different ring structures.

Uniqueness

The uniqueness of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

IUPAC Name

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C12H12N4O4S/c1-6-2-3-7(4-8(6)16(19)20)14-10(17)5-9-11(18)15-12(13)21-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18)

InChI Key

MVBPNEBZEKXCHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2)[N+](=O)[O-]

Origin of Product

United States

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